6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline 6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline
Brand Name: Vulcanchem
CAS No.: 314034-62-3
VCID: VC21436040
InChI: InChI=1S/C25H19Br2N3/c1-15-24(23-14-22(29-30-23)16-7-9-18(26)10-8-16)25(17-5-3-2-4-6-17)20-13-19(27)11-12-21(20)28-15/h2-13,22,29H,14H2,1H3
SMILES: CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NNC(C4)C5=CC=C(C=C5)Br
Molecular Formula: C25H19Br2N3
Molecular Weight: 521.2g/mol

6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline

CAS No.: 314034-62-3

Cat. No.: VC21436040

Molecular Formula: C25H19Br2N3

Molecular Weight: 521.2g/mol

* For research use only. Not for human or veterinary use.

6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline - 314034-62-3

Specification

CAS No. 314034-62-3
Molecular Formula C25H19Br2N3
Molecular Weight 521.2g/mol
IUPAC Name 6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline
Standard InChI InChI=1S/C25H19Br2N3/c1-15-24(23-14-22(29-30-23)16-7-9-18(26)10-8-16)25(17-5-3-2-4-6-17)20-13-19(27)11-12-21(20)28-15/h2-13,22,29H,14H2,1H3
Standard InChI Key LYFAIQAWNHPNJO-UHFFFAOYSA-N
SMILES CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NNC(C4)C5=CC=C(C=C5)Br
Canonical SMILES CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NNC(C4)C5=CC=C(C=C5)Br

Introduction

Synthesis of Similar Compounds

The synthesis of quinoline derivatives often involves multi-step reactions, including condensation and cyclization processes. For example, the synthesis of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones involves the condensation of 5-bromoanthranilic acid with acetic anhydride, followed by reaction with substituted anilines .

Synthesis Steps for Similar Compounds:

  • Condensation Reaction: Initial formation of a precursor compound through condensation.

  • Cyclization: Formation of the quinoline or quinazoline ring.

  • Substitution Reactions: Introduction of specific functional groups (e.g., bromophenyl) to enhance biological activity.

Biological Activities of Quinoline Derivatives

Quinoline derivatives are known for their diverse biological activities:

  • Antimicrobial Activity: Many quinolines exhibit potent antimicrobial effects against bacteria and fungi .

  • Anti-inflammatory Activity: Some derivatives have shown anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

  • Antimalarial Activity: Historically, quinolines have been used as antimalarial drugs, with chloroquine being a well-known example.

CompoundBiological Activity
6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-OnesAntimicrobial and anti-inflammatory
ChloroquineAntimalarial

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